Kopsininic acid
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Overview
Description
Kopsininic acid is a natural product derived from the plant genus Kopsia, which belongs to the family Apocynaceae . This compound is part of a group of monoterpene indole alkaloids, which are known for their complex structures and significant biological activities . This compound has been studied for its potential medicinal properties, including anti-inflammatory and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kopsininic acid involves multiple steps due to its complex polycyclic structure. One common approach is the total synthesis method, which includes constructing the polycyclic skeleton and installing stereocenters . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized synthetic routes and improved reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Kopsininic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of kopsininic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and cytotoxic processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit certain pro-inflammatory cytokines and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Kopsininic acid is part of a group of monoterpene indole alkaloids, which include compounds like kopsine, fruticosine, and mersinine . These compounds share similar structural features but differ in their specific functional groups and biological activities . This compound is unique due to its specific polycyclic structure and the presence of certain functional groups that contribute to its distinct biological properties .
List of Similar Compounds
- Kopsine
- Fruticosine
- Mersinine
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,9R,16R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c23-16(24)14-12-18-6-3-10-22-11-9-19(17(18)22)13-4-1-2-5-15(13)21-20(14,19)8-7-18/h1-2,4-5,14,17,21H,3,6-12H2,(H,23,24)/t14-,17-,18+,19+,20+/m0/s1 |
InChI Key |
AZPTZMIACWMVSO-IGGMLHCZSA-N |
Isomeric SMILES |
C1C[C@@]23CC[C@@]4([C@@H](C2)C(=O)O)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4 |
Canonical SMILES |
C1CC23CCC4(C(C2)C(=O)O)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |
Origin of Product |
United States |
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